molecular formula C7H8ClN3OS B6255918 [5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 2758005-44-4

[5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No. B6255918
CAS RN: 2758005-44-4
M. Wt: 217.68 g/mol
InChI Key: FCRCTSQIXFLDDB-UHFFFAOYSA-N
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Description

1-[5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (TOMHCl) is a molecule belonging to the oxadiazole family of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 247.7 g/mol. TOMHCl has attracted considerable attention due to its potential applications in a variety of scientific fields. This article will discuss the methods of synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for TOMHCl.

Scientific Research Applications

[5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used as a ligand to study the binding of metal ions to proteins, as a model compound to study the binding of drugs to their receptors, and as a catalyst in organic synthesis. Additionally, this compound has been used as a fluorescent probe to study the structure of proteins and DNA.

Mechanism of Action

The exact mechanism of action of [5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is not yet fully understood. However, it is believed to interact with proteins and other molecules in the cell through its thiophene group and its oxadiazole ring. It is thought to bind to proteins and other molecules through the formation of hydrogen bonds, hydrophobic interactions, and Van der Waals forces.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to inhibit the activity of enzymes involved in the synthesis of proteins, carbohydrates, and lipids. Additionally, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

[5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in water. Additionally, it has a wide variety of potential applications in medicinal chemistry, biochemistry, and pharmacology. However, this compound also has several limitations. It is a relatively expensive compound, and it is not commercially available in large quantities. Additionally, it is not soluble in organic solvents, and its mechanism of action is not yet fully understood.

Future Directions

[5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride has a wide variety of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In the future, it may be used as a ligand to study the binding of metal ions to proteins, as a model compound to study the binding of drugs to their receptors, and as a fluorescent probe to study the structure of proteins and DNA. Additionally, it may be used as a catalyst in organic synthesis, and as a therapeutic agent for the treatment of cancer and other diseases. Furthermore, further research may be conducted to elucidate the exact mechanism of action of this compound and to determine its potential toxicity.

Synthesis Methods

[5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can be synthesized by the reaction of thiophen-3-amine hydrochloride and 1,2,4-oxadiazole-3-carboxylic acid in a 1:1 molar ratio. The reaction takes place in an aqueous solution at a temperature of 80°C for a period of two hours. The reaction yields this compound in a yield of approximately 82%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves the reaction of 5-(thiophen-3-yl)-1,2,4-oxadiazole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-(thiophen-3-yl)-1,2,4-oxadiazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-(thiophen-3-yl)-1,2,4-oxadiazole is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 1-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 1-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)methanamine.", "Step 3: The final step involves the reaction of 1-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)methanamine with hydrochloric acid to form the hydrochloride salt of the desired compound, 1-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride." ] }

CAS RN

2758005-44-4

Molecular Formula

C7H8ClN3OS

Molecular Weight

217.68 g/mol

IUPAC Name

(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H7N3OS.ClH/c8-3-6-9-7(11-10-6)5-1-2-12-4-5;/h1-2,4H,3,8H2;1H

InChI Key

FCRCTSQIXFLDDB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NC(=NO2)CN.Cl

Purity

95

Origin of Product

United States

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